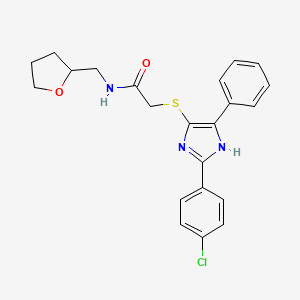

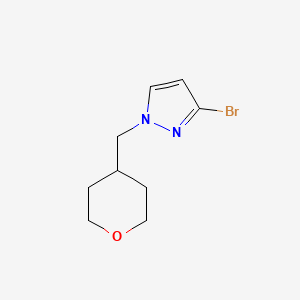

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiprotozoal Agents

The compound 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide has been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, showing potential as treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Amplifiers of Phleomycin

The compound has been involved in the synthesis of pyridinylpyrimidines with strongly basic side chains, acting as amplifiers of phleomycin. This research explored the activities of these compounds against Escherichia coli, indicating their potential in enhancing the effectiveness of phleomycin, an antibiotic (Brown & Cowden, 1982).

Furan Ring Transformations

The compound has been instrumental in the study of acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, where furan ring opening was investigated. This research contributed to the synthesis of derivatives of new fused heterocyclic systems, highlighting its role in developing novel chemical structures (Stroganova et al., 2016).

Synthesis of New Polyamides

This compound has also been used in the synthesis of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides containing pyridyl moiety in their main chain have shown potential in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

DNA Recognition

In the field of molecular biology, the compound has been part of studies focusing on DNA recognition. Research involving pyrrole−imidazole polyamides, which target specific DNA sequences, has utilized this compound to enhance the understanding of DNA-protein interactions, with implications in gene regulation and cancer treatment (Swalley et al., 1996).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity . This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.

Biochemical Pathways

The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic properties, as this feature is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment , suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.

properties

IUPAC Name |

2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTBWVKFMINNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)

![N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)

![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)

![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)

![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)

![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)